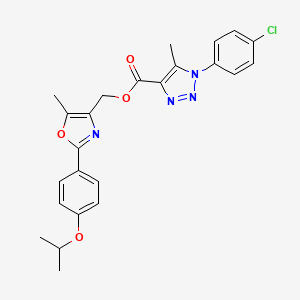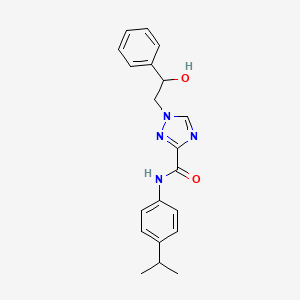
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential for use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of ion channels and transporters, including the voltage-gated sodium channel Nav1.7. This compound has been shown to inhibit the activity of Nav1.7, which is involved in the transmission of pain signals. Therefore, it has potential applications in the development of pain-relieving drugs.
Biochemical and Physiological Effects:
Studies have shown that 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can have various biochemical and physiological effects, including the inhibition of Nav1.7, the modulation of ion channels and transporters, and the regulation of neurotransmitter release. This compound has also been shown to have potential applications in the treatment of pain, epilepsy, and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine in lab experiments is its unique structure, which allows for the modulation of ion channels and transporters. This compound also has potential applications in drug discovery and development, particularly in the development of pain-relieving drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine. One direction is to further investigate its mechanism of action and the specific ion channels and transporters it modulates. Another direction is to explore its potential applications in the treatment of pain, epilepsy, and other neurological disorders. Additionally, research can be conducted to optimize the synthesis method and to develop safer and more effective analogs of this compound.
In conclusion, 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a unique compound with potential applications in various scientific research fields. Its structure allows for the modulation of ion channels and transporters, and it has potential applications in drug discovery and development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride and 4-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting compound is then purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a tool to study the mechanism of action of various proteins and enzymes, including ion channels and transporters. It can also be used in drug discovery and development to identify potential drug targets and to optimize drug efficacy and safety.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO5S3/c1-23-12-2-4-13(5-3-12)25(19,20)14-8-10-18(11-9-14)26(21,22)16-7-6-15(17)24-16/h2-7,14H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPACIZMDTWENHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)

![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)


![Methyl 4-[({5-[5-(acetylamino)-3-methylisoxazol-4-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2396599.png)

![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2396605.png)
